molecular formula C8H8ClNO4S B2379237 Methyl 2-chloro-4-sulfamoylbenzoate CAS No. 1190947-65-9

Methyl 2-chloro-4-sulfamoylbenzoate

Cat. No.: B2379237
CAS No.: 1190947-65-9
M. Wt: 249.67
InChI Key: RYBCUBHRVSIRLN-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4-sulfamoylbenzoate is a chemical compound that belongs to the class of sulfonamides. It is commonly used in medical research as a potential drug candidate due to its bioactivity and potency. The compound has a molecular formula of C8H8ClNO4S and a molecular weight of 249.67 g/mol .

Scientific Research Applications

Methyl 2-chloro-4-sulfamoylbenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored as a potential drug candidate due to its bioactivity.

    Industry: Utilized in the development of new materials and chemical processes

Safety and Hazards

“Methyl 2-chloro-4-sulfamoylbenzoate” has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-4-sulfamoylbenzoate typically involves the esterification of 2-chloro-4-sulfamoylbenzoic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4-sulfamoylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester group.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly used.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents replacing the chlorine atom.

    Hydrolysis: The major product is 2-chloro-4-sulfamoylbenzoic acid.

    Oxidation and Reduction: Products vary depending on the specific reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-4-aminobenzoate
  • Methyl 2-chloro-4-nitrobenzoate
  • Methyl 2-chloro-4-methylbenzoate

Uniqueness

Methyl 2-chloro-4-sulfamoylbenzoate is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. This group enhances its potential as an enzyme inhibitor and broadens its range of applications compared to similar compounds .

Properties

IUPAC Name

methyl 2-chloro-4-sulfamoylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO4S/c1-14-8(11)6-3-2-5(4-7(6)9)15(10,12)13/h2-4H,1H3,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYBCUBHRVSIRLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190947-65-9
Record name methyl 2-chloro-4-sulfamoylbenzoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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